molecular formula C20H25ClN4O2 B13738843 p-(2-Chloronicotinamido)acetophenone O-(2-diethylaminoethyl)oxime CAS No. 38063-92-2

p-(2-Chloronicotinamido)acetophenone O-(2-diethylaminoethyl)oxime

Cat. No.: B13738843
CAS No.: 38063-92-2
M. Wt: 388.9 g/mol
InChI Key: NORZPLOJGNKPSU-BUVRLJJBSA-N
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Description

p-(2-Chloronicotinamido)acetophenone O-(2-diethylaminoethyl)oxime is a complex organic compound that features a combination of aromatic rings, amide, and oxime functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-(2-Chloronicotinamido)acetophenone O-(2-diethylaminoethyl)oxime typically involves multiple steps One common method starts with the preparation of acetophenone oxime, which is then functionalized with 2-chloronicotinamideThe reaction conditions often require the use of bases such as Li2CO3 and solvents that can stabilize the intermediates .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthesis processes with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

p-(2-Chloronicotinamido)acetophenone O-(2-diethylaminoethyl)oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitriles or other derivatives.

    Reduction: The nitro group in the nicotinamide moiety can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts like Lewis acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxime group can yield nitriles, while reduction of the nitro group can produce amines.

Scientific Research Applications

p-(2-Chloronicotinamido)acetophenone O-(2-diethylaminoethyl)oxime has several scientific research applications:

Mechanism of Action

The mechanism of action of p-(2-Chloronicotinamido)acetophenone O-(2-diethylaminoethyl)oxime involves its interaction with molecular targets such as enzymes or receptors. The oxime group can form hydrogen bonds with active sites, while the aromatic rings can engage in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Acetophenone oxime: Shares the oxime functional group but lacks the nicotinamide and diethylaminoethyl groups.

    2-Chloronicotinamide: Contains the nicotinamide moiety but lacks the acetophenone and oxime groups.

    Diethylaminoethyl derivatives: Compounds with the diethylaminoethyl group but different core structures.

Uniqueness

p-(2-Chloronicotinamido)acetophenone O-(2-diethylaminoethyl)oxime is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

38063-92-2

Molecular Formula

C20H25ClN4O2

Molecular Weight

388.9 g/mol

IUPAC Name

2-chloro-N-[4-[(E)-N-[2-(diethylamino)ethoxy]-C-methylcarbonimidoyl]phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C20H25ClN4O2/c1-4-25(5-2)13-14-27-24-15(3)16-8-10-17(11-9-16)23-20(26)18-7-6-12-22-19(18)21/h6-12H,4-5,13-14H2,1-3H3,(H,23,26)/b24-15+

InChI Key

NORZPLOJGNKPSU-BUVRLJJBSA-N

Isomeric SMILES

CCN(CC)CCO/N=C(\C)/C1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)Cl

Canonical SMILES

CCN(CC)CCON=C(C)C1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)Cl

Origin of Product

United States

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